molecular formula C2I2 B13749442 Diiodoacetylene CAS No. 624-74-8

Diiodoacetylene

Cat. No.: B13749442
CAS No.: 624-74-8
M. Wt: 277.83 g/mol
InChI Key: XANKMCMFEJCODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diiodoacetylene, also known as diiodoethyne, is an organoiodine compound with the chemical formula C₂I₂. It is a white, volatile solid that dissolves in organic solvents. This compound is known for its linear structure and is a strong halogen bond donor. Despite its volatility and sensitivity to shock, heat, and friction, it is the most readily handled of the dihaloacetylenes .

Preparation Methods

Diiodoacetylene can be synthesized through several methods. One common synthetic route involves the iodination of trimethylsilylacetylene. This method is convenient and widely used in laboratory settings . Another method involves the direct treatment of acetylene with an iodinating reagent such as hypoiodite or by iodination of ethynediyldilithium . Industrial production methods are less common due to the compound’s sensitivity and potential hazards.

Chemical Reactions Analysis

Diiodoacetylene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed studies on this reaction are limited.

    Reduction: Reduction reactions are less common due to the stability of the carbon-iodine bonds.

    Substitution: this compound can participate in substitution reactions, particularly halogen exchange reactions. Common reagents include dimethylformamide (DMF), pyrazine, and 1,4-diazabicyclooctane (DABCO).

Scientific Research Applications

Diiodoacetylene has several scientific research applications:

    Chemistry: It is used as a halogen bond donor in various chemical reactions and studies.

    Biology and Medicine:

    Industry: Its use in industry is primarily limited to research and development due to its sensitivity and handling challenges.

Mechanism of Action

The mechanism of action of diiodoacetylene primarily involves its role as a halogen bond donor. It forms strong halogen bonds with various acceptor molecules, leading to the formation of stable complexes. These interactions are crucial in crystal engineering and the design of new materials .

Comparison with Similar Compounds

Diiodoacetylene is unique among dihaloacetylenes due to its relatively higher stability and ease of handling. Similar compounds include:

Properties

CAS No.

624-74-8

Molecular Formula

C2I2

Molecular Weight

277.83 g/mol

IUPAC Name

1,2-diiodoethyne

InChI

InChI=1S/C2I2/c3-1-2-4

InChI Key

XANKMCMFEJCODV-UHFFFAOYSA-N

Canonical SMILES

C(#CI)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.